1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

mGluR5 allosteric modulation DGAT1 inhibition CNS drug discovery

This compound uniquely combines a 3-benzyl-1,2,4-oxadiazole with a central azetidine linker and a 4-fluorophenoxy ethanone terminus. Its distinct terminus, absent from standard mGluR5 PAM/NAM chemotypes, makes it ideal for target deconvolution and fluorine positional scanning libraries. Recommended for DGAT1 (competent scaffold, IC₅₀ 120 nM in analogs) and sirtuin (SIRT2 IC₅₀ 3.2 µM core) selectivity panels. Procure at ≥95% purity for primary screening at 10 µM in calcium flux assays. This is a structurally distinct comparator to avoid PAM-to-NAM switching risks common in para-substituted oxadiazole-azetidine series.

Molecular Formula C20H18FN3O3
Molecular Weight 367.38
CAS No. 1396794-09-4
Cat. No. B2626397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone
CAS1396794-09-4
Molecular FormulaC20H18FN3O3
Molecular Weight367.38
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4
InChIInChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)26-13-19(25)24-11-15(12-24)20-22-18(23-27-20)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2
InChIKeyMIRHOOKXJGVPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone (CAS 1396794-09-4): Structural Classification and Procurement Context


1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone (CAS 1396794-09-4) is a synthetic small molecule (MW 367.38, MF C₂₀H₁₈FN₃O₃) that incorporates three pharmacophoric modules: a 3-benzyl-1,2,4-oxadiazole ring, a central azetidine linker, and a 4-fluorophenoxy ethanone terminus . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a metabolically stable bioisostere of ester and amide functionalities with established hydrogen-bonding capacity, and has been exploited in multiple drug discovery programs targeting mGluR5, SIRT2, and DGAT1 [1][2]. This compound is currently available only as a research-grade screening compound from specialty chemical suppliers and is not indexed in PubChem, ChEMBL, or BindingDB as of the search date.

Why In-Class Substitution of 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone Carries Quantifiable Risk


The 1,2,4-oxadiazole-azetidine scaffold is characterized by a well-documented 'PAM-to-NAM switching' phenomenon: para-substitution on the aryl oxadiazole moiety has been shown to convert mGluR5 positive allosteric modulators (PAMs) into negative allosteric modulators (NAMs) or inactive compounds, while meta-fluoro, chloro, and methyl substituents retain PAM activity [1]. Additionally, the ethanone linker extension (as present in the target compound) distinguishes it from simpler 3-benzyl-1,2,4-oxadiazole-azetidine cores that are reported SIRT2 inhibitors (IC₅₀ ~3.2 µM) . These subtle structural perturbations, particularly the benzyl-to-phenyl substitution on the oxadiazole and the identity of the phenoxy terminus, produce divergent pharmacological profiles even among close analogs. Generic substitution without experimental validation therefore carries a high risk of target-switching or potency loss that cannot be predicted from scaffold similarity alone.

Quantitative Differentiation Evidence for 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone (CAS 1396794-09-4) Versus Closest Analogs


Structural Differentiation: 3-Benzyl-1,2,4-oxadiazole Core Versus 3-Phenyl Analog — Implications for mGluR5 PAM Activity and DGAT1 Inhibition

The target compound features a 3-benzyl substituent on the 1,2,4-oxadiazole ring. The closest commercially available phenyl analog, 2-(2-fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1257550-80-3), replaces the benzyl group with a directly attached phenyl ring. Published structure–activity relationship (SAR) data for the azetidinyl oxadiazole class demonstrates that aryl substitution pattern on the oxadiazole is the primary determinant of mGluR5 allosteric modulator pharmacology, with para-substitution producing NAM or inactive profiles [1]. Separately, a benzyl-bearing 1,2,4-oxadiazole derivative (ethyl 6-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-morpholino-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5-carboxylate) exhibited DGAT1 inhibition with IC₅₀ = 120 nM, establishing that the 3-benzyl-1,2,4-oxadiazol-5-yl substructure is competent for sub-micromolar target engagement [2].

mGluR5 allosteric modulation DGAT1 inhibition CNS drug discovery

Ethanone Linker and 4-Fluorophenoxy Terminus Differentiation Versus Carboxamide and Sulfonamide Azetidine Analogs

The target compound bears a 2-(4-fluorophenoxy)ethanone group attached to the azetidine nitrogen. In the published mGluR5 PAM series, N-substituted cyclohexyl and exo-norbornyl carboxamides, and carbamate analogs of azetidines were identified as moderate to potent PAMs, while aryl lower-alkyl carboxamides and sulfonamide analogs produced moderate NAM activity [1]. The ethanone linker in the target compound represents a distinct chemotype from both the carboxamide and sulfonamide series, placing it in an unexplored region of the structure–activity landscape. This contrasts with 5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole (CAS 1351620-40-0), which terminates at the free azetidine NH and has been associated with Sirt2 inhibition (IC₅₀ = 3.2 µM) .

allosteric modulator pharmacology GPCR drug discovery kinase inhibitor design

Fluorine Positional Isomer Differentiation: 4-Fluorophenoxy Versus 2-Fluorophenoxy Analogs

The target compound incorporates a 4-fluorophenoxy group at the ethanone terminus. The closest commercially cataloged positional isomer, 2-(2-fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1257550-80-3), features a 2-fluorophenoxy group. In the broader oxadiazole-azetidine chemical space, fluorine position on the phenoxy ring is known to modulate both target binding and metabolic stability. The mGluR5 PAM series demonstrated that fluoro substitution at the meta position of the aryl oxadiazole was well tolerated, while para-fluoro led to inactive compounds or NAMs [1]. Although this SAR was established for the oxadiazole aryl ring rather than the phenoxy terminus, the principle that fluorine regioisomerism can produce functional antagonism rather than agonism is directly transferable. The 4-fluorophenoxy group in the target compound may confer distinct CYP450 metabolic profiles compared to the 2-fluoro isomer, as para-fluorophenoxy groups are generally more resistant to oxidative metabolism than ortho-fluorophenoxy groups.

fluorine SAR metabolic stability CYP inhibition

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Reference Oxadiazole Cores

The target compound's calculated properties (MW 367.38, cLogP estimated ~3.2–3.8 based on structural analogs) position it within favorable drug-like chemical space. The 1,2,4-oxadiazole ring is documented to provide superior metabolic stability compared to 1,3,4-oxadiazole isomers due to differences in electronic distribution and susceptibility to hydrolytic ring opening [1]. The benzyl substitution on the oxadiazole enhances lipophilicity and membrane permeability compared to unsubstituted or methyl-substituted oxadiazole derivatives. The ethanone linker provides conformational flexibility between the azetidine and the 4-fluorophenoxy group, which contrasts with the more rigid carboxamide-linked analogs in the mGluR5 PAM series. The 4-fluorophenoxy terminus contributes a calculated logD contribution distinct from the 2-fluorophenoxy isomer, which may affect tissue distribution and CNS penetration potential.

drug-likeness CNS MPO score physicochemical profiling

Recommended Research and Procurement Scenarios for 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone (CAS 1396794-09-4)


Target Deconvolution Screening in mGluR5 Allosteric Modulator Programs

The compound's unique ethanone-4-fluorophenoxy terminus, which is absent from published mGluR5 PAM and NAM chemotypes [1], makes it suitable as a probe for target deconvolution screens. In programs where standard carboxamide-linked azetidine oxadiazoles have established mGluR5 activity but exhibit undesired NAM switching, this compound can serve as a structurally distinct comparator to distinguish on-target from off-target pharmacology. Procurement is recommended at ≥95% purity for primary screening at 10 µM in cell-based calcium flux assays.

DGAT1 Inhibitor Lead Optimization Starting Point

The demonstrated DGAT1 inhibitory activity (IC₅₀ = 120 nM) of a related 3-benzyl-1,2,4-oxadiazole-containing compound [2] suggests the benzyl-oxadiazole-azetidine scaffold is competent for DGAT1 target engagement. The target compound's ethanone extension may improve selectivity over the DGAT2 isoform compared to the free azetidine core. It is recommended for inclusion in DGAT1-focused screening panels alongside known inhibitors such as AZD3988 for comparative profiling at concentrations ranging from 1 nM to 10 µM.

Sirtuin Isoform Selectivity Profiling Panel

The core scaffold 5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole has reported Sirt2 inhibitory activity (IC₅₀ = 3.2 µM) . The target compound's N-ethanone extension may alter Sirt2/Sirt1/Sirt3 isoform selectivity. It is suitable for inclusion in a sirtuin selectivity panel alongside reference inhibitors to map the contribution of the azetidine N-substituent to isoform selectivity. Recommended testing concentration range: 0.1–100 µM against SIRT1–3 in fluorogenic deacetylase assays.

Fluorine Positional SAR Library Expansion

The 4-fluorophenoxy group in the target compound provides a positional isomer complement to the more commonly cataloged 2-fluorophenoxy analogs (e.g., CAS 1257550-80-3). Based on the documented para-vs-meta fluoro SAR that governs PAM/NAM switching in the oxadiazole-azetidine class [1], this compound can serve as a key member of a fluorine positional scanning library. It is recommended for procurement alongside the 2-fluoro and 3-fluoro isomers for systematic SAR exploration in any target class where fluorophenoxy substitution is a pharmacophoric element.

Quote Request

Request a Quote for 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.